molecular formula C24H19Br2NO5 B557926 Fmoc-3,5-dibromo-L-tyrosine CAS No. 201484-26-6

Fmoc-3,5-dibromo-L-tyrosine

Cat. No. B557926
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .


Molecular Structure Analysis

The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .


Chemical Reactions Analysis

Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .


Physical And Chemical Properties Analysis

Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .

Scientific Research Applications

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides . Here are some potential applications:

  • Peptide Synthesis

    • Fmoc-3,5-dibromo-L-tyrosine is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
    • In peptide synthesis, the Fmoc group is typically removed with a base such as pyridine .
    • This is an orthogonal de-protection strategy to the acid labile Boc group .
  • Proteomics Studies

    • Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .
    • It is also a precursor for the formation of iodinated thyroid hormones .
  • Synthesis of Bioactive Peptides

    • Fmoc-3,5-dibromo-L-tyrosine can be used in the synthesis of bioactive peptides . These peptides can have various biological activities, such as antimicrobial, antiviral, or anticancer properties .
  • Drug Discovery

    • Fmoc-3,5-dibromo-L-tyrosine could potentially be used in drug discovery . By incorporating this amino acid into peptides, researchers can create new compounds with unique properties .
    • The specific methods would involve peptide synthesis and subsequent testing of the peptides for biological activity .
  • Chemical Biology Research

    • Fmoc-3,5-dibromo-L-tyrosine could be used in chemical biology research . For example, it could be used to study protein-protein interactions or to develop new biochemical assays .
    • The specific methods and outcomes would depend on the particular research question being investigated .
  • Material Science

    • Fmoc-3,5-dibromo-L-tyrosine could potentially be used in material science . For example, it could be used to create new types of polymers or materials with unique properties .
    • The specific methods would involve chemical synthesis and subsequent characterization of the materials .
  • Synthesis of Leu-EnkephalinAmide

    • Fmoc-3,5-dibromo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
    • This involves the step-by-step addition of amino acids to a growing peptide chain which is attached to insoluble polymer beads .
    • The specific outcomes would depend on the particular peptide being synthesized and its intended use .
  • Synthesis of Amino Acid Derivatives

    • It can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
    • This involves the reaction of Fmoc-3,5-dibromo-L-tyrosine with allyl alcohol to introduce the allyl group .
    • The specific outcomes would depend on the particular derivative being synthesized and its intended use .
  • Research Use

    • Fmoc-3,5-dibromo-L-tyrosine is often used for research purposes .
    • It can be used in a variety of experiments, including those investigating protein structure and function, peptide synthesis, and more .
    • The specific methods and outcomes would depend on the particular research question being investigated .
  • Material Science

    • Fmoc-3,5-dibromo-L-tyrosine could potentially be used in material science .
    • For example, it could be used to create new types of polymers or materials with unique properties .
    • The specific methods would involve chemical synthesis and subsequent characterization of the materials .

Safety And Hazards

Fmoc-3,5-dibromo-L-tyrosine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should also be avoided .

Future Directions

Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

properties

IUPAC Name

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462524
Record name Fmoc-3,5-dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,5-dibromo-L-tyrosine

CAS RN

201484-26-6
Record name Fmoc-3,5-dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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